molecular formula C18H18F2N4O3 B2993544 1-(3,4-difluorobenzoyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide CAS No. 1334369-51-5

1-(3,4-difluorobenzoyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide

Cat. No.: B2993544
CAS No.: 1334369-51-5
M. Wt: 376.364
InChI Key: WVDDJKLWJDDFDZ-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H18F2N4O3 and its molecular weight is 376.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid was synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting the potential of such structures in developing new antimicrobial agents (Jadhav et al., 2017).

Antimicrobial and Antitumor Properties

  • A study on azetidinylquinolones demonstrated the synthesis of chiral compounds and their evaluation for antibacterial activity. The stereochemistry of the azetidine moiety was found to be crucial for enhancing in vitro activity and oral efficacy, offering insights into structural modifications that can improve therapeutic profiles (Frigola et al., 1995).

Anti-inflammatory Activity

  • Indolyl azetidinones were synthesized and tested for their anti-inflammatory activity. The most active compounds were compared with non-steroidal anti-inflammatory drugs (NSAIDs), providing a foundation for further exploration of azetidinone derivatives in anti-inflammatory drug development (Kalsi et al., 1990).

Structural Analysis and Drug Development

  • The synthesis and crystal structure of two diflunisal carboxamides were reported, contributing to the understanding of molecular interactions and packing in the solid state. Such structural analyses are pivotal for drug design and development, offering a detailed view of potential drug-drug or drug-receptor interactions (Zhong et al., 2010).

Optimization of Drug Properties

  • Systematic structure modifications were explored to reduce metabolism mediated by aldehyde oxidase (AO), using imidazo[1,2-a]pyrimidine as a case study. This research underscores the importance of understanding and modifying drug metabolism for optimizing pharmacokinetic profiles, which is crucial for developing effective therapeutic agents (Linton et al., 2011).

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O3/c19-14-5-4-12(9-15(14)20)18(27)23-10-13(11-23)17(26)21-6-2-8-24-16(25)3-1-7-22-24/h1,3-5,7,9,13H,2,6,8,10-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDJKLWJDDFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.